11-Keto-pregnanediol

Analytical Chemistry Endocrinology Metabolomics

Select 11-Keto-pregnanediol (CAS 6815-48-1) for precise analytical method development and metabolic studies. Unlike pregnanetriol or 11β-hydroxyprogesterone, the 11-keto group confers superior hydrogen-bonding capacity, polarity, and GC stability, preventing degradation during chromatography. Use it as a biomarker for 11β-hydroxylation in congenital adrenal hyperplasia (up to 17% of total steroids) and for 11β-HSD2 enzyme kinetics. Ensure your research accuracy with the correct, highly stable reference standard.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
CAS No. 6815-48-1
Cat. No. B1204127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Keto-pregnanediol
CAS6815-48-1
Synonyms11-keto-pregnanediol
3 alpha,20-alpha-dihydroxy-5 beta-pregnan-11-one
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-17,19,22-23H,4-11H2,1-3H3/t12-,13+,14+,15-,16+,17-,19+,20-,21+/m0/s1
InChIKeyOFWWSHNAQHDEIN-GKBUJGRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Keto-pregnanediol (CAS 6815-48-1): Overview and Classification


11-Keto-pregnanediol (CAS 6815-48-1), systematically named (3α,5β,20S)-3,20-dihydroxypregnan-11-one, is an endogenous steroid metabolite characterized by an 11-keto functional group on the C21 pregnane skeleton [1]. It is primarily recognized as an 11-oxygenated derivative of pregnanediol, arising from the metabolism of corticosteroids such as cortisol and cortisone via 11β-hydroxysteroid dehydrogenase (11β-HSD) activity [2]. As a research compound, it is utilized in analytical reference applications, metabolic pathway investigations, and as a biomarker in specific endocrine disorders [3].

Why 11-Keto-pregnanediol Cannot Be Substituted with Generic Pregnanediols


Substituting 11-keto-pregnanediol with other pregnanediol analogs, such as 5β-pregnane-3α,20α-diol or 11β-hydroxyprogesterone, is not scientifically equivalent due to distinct physicochemical and biological properties. The presence of the 11-keto group fundamentally alters the molecule's hydrogen-bonding capacity, polarity, and metabolic stability [1]. For instance, in analytical chromatography, 11-keto-pregnanediol exhibits unique retention behavior and stability under conditions where other steroids, such as pregnanetriol, degrade [2]. Furthermore, its role as a specific marker for 11β-hydroxylation activity distinguishes it from other metabolites that do not reflect this adrenal enzymatic pathway [3]. These differences necessitate the use of the specific compound for accurate analytical method development and for drawing valid conclusions in metabolic studies.

Quantitative Differentiation of 11-Keto-pregnanediol from Closest Analogs


Analytical Stability Advantage of 11-Keto-pregnanediol over Pregnanetriol in Gas Chromatography

In the gas chromatographic analysis of urinary steroids from children with C/21-hydroxylase deficiency, 11-keto-pregnanediol demonstrated superior stability compared to pregnanetriol. While pregnanetriol was found to be labile under the applied conditions, 11-keto-pregnanediol remained stable, facilitating its reliable isolation and quantitation [1]. This differential stability is a critical factor for accurate biomarker analysis.

Analytical Chemistry Endocrinology Metabolomics

Urinary Excretion Levels of 11-Keto-pregnanediol in Congenital Adrenal Hyperplasia

Quantitative analysis of urinary steroids in children with C/21-hydroxylase deficiency revealed that 11-keto-pregnanediol excretion can reach up to 17% of total steroids in some pubertal patients [1]. This contrasts with the minimal excretion observed in infants, indicating a developmentally regulated metabolic pathway distinct from that of other 11-oxygenated steroids like 11β-hydroxyprogesterone.

Endocrinology Biomarkers Pediatrics

Metabolic Pathway Specificity: Marker of 11β-Hydroxylation Activity

The significant excretion of 11-keto-pregnanediol in pubertal children with C/21-hydroxylase deficiency is indicative of substantial 11β-hydroxylation of steroid intermediates [1]. This contrasts with other metabolites like 11-hydroxyprogesterone, which reflect earlier steps in the steroidogenic pathway. The presence of the 11-keto group directly links this compound to the activity of 11β-hydroxylase, a key enzyme in cortisol and corticosterone synthesis, providing a more direct readout of this enzymatic step than non-11-oxygenated pregnane derivatives.

Endocrinology Steroid Metabolism Biomarkers

Optimal Research Applications for 11-Keto-pregnanediol (CAS 6815-48-1)


Analytical Reference Standard for GC-MS Steroid Profiling

Due to its demonstrated stability under gas chromatographic conditions compared to labile steroids like pregnanetriol [1], 11-keto-pregnanediol is an ideal reference standard for developing and validating GC-MS methods for urinary steroid profiling. Its unique retention time and mass spectral signature facilitate accurate identification and quantitation in complex biological matrices.

Biomarker Discovery and Validation in Congenital Adrenal Hyperplasia

The compound's significant excretion (up to 17% of total steroids) in pubertal patients with C/21-hydroxylase deficiency [2] supports its use as a research biomarker for monitoring disease progression and treatment response. Its levels provide specific insight into the 11β-hydroxylation pathway, which is often altered in this condition.

In Vitro Studies of 11β-Hydroxysteroid Dehydrogenase Activity

As a product of 11β-HSD2 activity on cortisol metabolites [3], 11-keto-pregnanediol can serve as a substrate or product in in vitro enzyme assays. Its use allows for the specific investigation of 11β-HSD2 kinetics and inhibition, distinguishing it from substrates of the type 1 isozyme (11β-HSD1) such as cortisone.

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